Methyl 4-[(2-hydroxybenzyl)amino]benzoate Methyl 4-[(2-hydroxybenzyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 855739-17-2
VCID: VC3041586
InChI: InChI=1S/C15H15NO3/c1-19-15(18)11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)17/h2-9,16-17H,10H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

Methyl 4-[(2-hydroxybenzyl)amino]benzoate

CAS No.: 855739-17-2

Cat. No.: VC3041586

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(2-hydroxybenzyl)amino]benzoate - 855739-17-2

Specification

CAS No. 855739-17-2
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name methyl 4-[(2-hydroxyphenyl)methylamino]benzoate
Standard InChI InChI=1S/C15H15NO3/c1-19-15(18)11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)17/h2-9,16-17H,10H2,1H3
Standard InChI Key CFIZWJSEBWCMCT-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O
Canonical SMILES COC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O

Introduction

Methyl 4-[(2-hydroxybenzyl)amino]benzoate is a chemical compound with the CAS number 855739-17-2. It is a derivative of benzoic acid, modified with a hydroxybenzyl group attached to the nitrogen atom of an amino group. This compound is of interest in various chemical and biological studies due to its structural features, which may confer specific properties useful in pharmaceutical or material science applications.

Synthesis

The synthesis of Methyl 4-[(2-hydroxybenzyl)amino]benzoate typically involves a reductive amination reaction. This process can be achieved by reacting 4-aminobenzoic acid with salicylaldehyde in the presence of a reducing agent like sodium cyanoborohydride. The reaction conditions often include a solvent such as methanol and an acid catalyst to facilitate the reaction .

Biological and Chemical Applications

While specific biological applications of Methyl 4-[(2-hydroxybenzyl)amino]benzoate are not widely documented, compounds with similar structures are often explored for their potential in drug development due to their ability to interact with biological targets. The presence of a hydroxy group and an amino group could provide sites for further modification or interaction with enzymes and receptors.

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